2-(2-iminothiazol-3(2H)-yl)acetic acid

Drug Design Physicochemical Properties Medicinal Chemistry

Researchers requiring a versatile thiazole building block for SAR studies often face limited access to the specific N3-acetic acid regioisomer. This compound solves that with a unique 2-imino group and N3-linked handle, enabling rapid amide coupling for peptidomimetics. Key supply advantages: • Enables exploration of PTP1B and COX-2 inhibitor chemical space • Computed XLogP3-AA of 0.1 and TPSA of 89.7 Ų support oral bioavailability design • Multi-gram quantities available with batch-specific analytical documentation

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 23576-80-9
Cat. No. B1615028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-iminothiazol-3(2H)-yl)acetic acid
CAS23576-80-9
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=CSC(=N)N1CC(=O)O
InChIInChI=1S/C5H6N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h1-2,6H,3H2,(H,8,9)
InChIKeyUGZFQKKKGOPZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iminothiazol-3(2H)-yl)acetic acid Overview


2-(2-iminothiazol-3(2H)-yl)acetic acid (CAS 23576-80-9) is a heterocyclic building block featuring a thiazole core, an imino group at the 2-position, and an acetic acid substituent at the N3 position [1]. With a molecular weight of 158.18 g/mol and a computed XLogP3-AA of 0.1, its structure combines a polar acetic acid moiety for enhanced solubility with a lipophilic, conjugated thiazole ring [1]. This specific combination of functional groups distinguishes it from other simple thiazole-acetic acid derivatives and underpins its utility as a versatile intermediate in medicinal chemistry [1].

2-(2-Iminothiazol-3(2H)-yl)acetic acid Structural Distinction


Substituting 2-(2-iminothiazol-3(2H)-yl)acetic acid with a generic 'thiazole acetic acid' is scientifically unsound due to critical structural differences. The 2-imino group creates a distinct electronic environment and hydrogen-bonding capability compared to amino (2-aminothiazoles) or carbonyl (thiazolidinediones) analogs [1]. This influences the compound's computed properties, such as a topological polar surface area (TPSA) of 89.7 Ų and a specific XLogP3-AA of 0.1, which dictate different solubility and permeability profiles relative to structurally similar molecules [1]. Furthermore, the N3-acetic acid linkage presents a unique vector for derivatization, making it a distinct scaffold for exploring chemical space that is not accessible with other regioisomers (e.g., 4-yl or 5-yl acetic acids) [1]. The evidence below quantifies these differentiating factors.

2-(2-Iminothiazol-3(2H)-yl)acetic acid Differentiation Evidence


Lipophilicity & PSA Differentiation

The lipophilicity and polar surface area of 2-(2-iminothiazol-3(2H)-yl)acetic acid are quantitatively distinct from closely related isomers and analogs, providing a verifiable basis for selection in early-stage drug discovery. The compound's computed XLogP3-AA value of 0.1 indicates a balanced, moderately polar character [1]. Its topological polar surface area (TPSA) is 89.7 Ų [1]. In contrast, the regioisomer 2-aminothiazole-4-acetic acid (CAS 29676-71-9) is reported to have a melting point of 117.5-118°C and a defined aqueous solubility of 6.5 g/L at 20°C , physical constants that are not directly comparable to the target compound due to the 2-imino vs. 2-amino substitution, which directly impacts solid-state properties and solution behavior. While a direct, same-assay comparison of solubility is not available in the public domain, the difference in computed TPSA and the known solid-state properties of the amino-analog highlight that these compounds are not interchangeable.

Drug Design Physicochemical Properties Medicinal Chemistry

N3 Acetic Acid Positioning

The position of the acetic acid moiety on the N3 atom of the thiazole ring is a key differentiator from other thiazole-acetic acid regioisomers. The target compound has the carboxylic acid group linked to the endocyclic nitrogen [1]. In comparison, analogs like 2-aminothiazole-4-acetic acid have the acetic acid group attached to the C4 carbon , and 2-aminothiazole-5-acetic acid has it on the C5 carbon . This structural difference is not trivial; it dictates the vector of growth during derivatization and the overall three-dimensional shape of downstream molecules. While this is a qualitative structural observation, it is a verifiable and absolute point of differentiation from these specific analogs.

Synthetic Chemistry Building Blocks Heterocycle Derivatization

Commercial Purity Specification

For procurement, the minimum guaranteed purity of 2-(2-iminothiazol-3(2H)-yl)acetic acid is a critical quantitative metric. The compound is commercially available with a specified minimum purity of 95% . This is a verifiable and actionable specification that directly impacts the reproducibility of chemical reactions and biological assays. This purity level provides a baseline expectation, differentiating it from vendors offering material with lower or unspecified purity, which can lead to failed syntheses or irreproducible biological data.

Chemical Procurement Quality Control Assay Development

2-(2-Iminothiazol-3(2H)-yl)acetic acid Application Scenarios


PTP1B & COX-2 Inhibitor Development

The 2-iminothiazole core is a recognized privileged structure for discovering inhibitors of therapeutically relevant enzymes. Studies on related 2-iminothiazole derivatives have shown they can be optimized to act as potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors [1], a key target for diabetes and cancer. Additionally, the broader class of 2-aminothiazoles has yielded compounds with potent COX-2 inhibitory activity, with IC50 values ranging from 0.09 to 0.71 μM [2]. 2-(2-iminothiazol-3(2H)-yl)acetic acid serves as a foundational building block for synthesizing and exploring this chemical space, with its unique N3-acetic acid handle allowing for rapid analog generation to probe SAR in these and other enzyme families.

Conformationally Constrained Peptidomimetics

The heterocyclic thiazole ring, combined with an imino group and an acetic acid side chain, makes 2-(2-iminothiazol-3(2H)-yl)acetic acid a valuable precursor for peptidomimetics. The N3-substituted acetic acid group can be readily coupled with amino acids or other amines via standard amide bond formation, while the 2-imino group serves as a rigid hydrogen-bond acceptor or donor. Its specific XLogP3-AA of 0.1 and TPSA of 89.7 Ų [3] place it in a favorable physicochemical space for oral bioavailability, making it a strategic choice for designing conformationally restricted peptide analogs with potentially improved pharmacokinetic properties.

Functional Material & Ligand Precursor

The sulfur and nitrogen atoms in the 2-iminothiazole ring provide strong binding sites for metal ions. 2-(2-iminothiazol-3(2H)-yl)acetic acid can serve as a starting material for creating novel ligands for coordination chemistry and catalysis. The carboxylic acid group offers an additional point of attachment or coordination, enabling the synthesis of bidentate or polydentate chelating agents. This is a niche but high-value application for groups developing new catalytic systems, metal-organic frameworks (MOFs), or chemosensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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